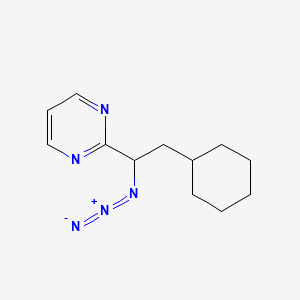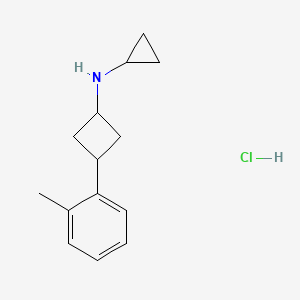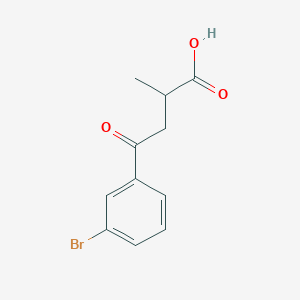
4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid
Vue d'ensemble
Description
The compound is a derivative of phenylpropionic acid, which is a type of aromatic compound . It contains a bromophenyl group, a methyl group, and a carboxylic acid group. The presence of these functional groups could potentially give this compound interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzene ring (from the phenyl group) attached to a propionic acid group with a bromine atom on the third carbon .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the bromine atom and the carboxylic acid group. For instance, it might participate in nucleophilic substitution reactions or decarboxylation reactions .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would likely be a solid at room temperature, and it would likely have a relatively high melting point due to the presence of the aromatic ring .Applications De Recherche Scientifique
-
Biological Activities of Pyrazoline Derivatives
- Application Summary : A pyrazoline derivative that includes a 3-bromophenyl group has been synthesized and studied for its biological activities on rainbow trout alevins . This research is the first to investigate the neurotoxic potentials of this compound on the AchE activity and MDA level in the brain of alevins .
- Methods : The study involved the synthesis of the pyrazoline derivative and subsequent testing on rainbow trout alevins . The effects on AchE activity and MDA levels in the brain were observed and recorded .
- Results : The study found that the compound had significant effects on the AchE activity and MDA level in the brain of alevins .
-
Synthesis of Borinic Acid Derivatives
- Application Summary : Borinic acids, which can include a bromophenyl group, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
- Methods : The synthesis of borinic acids relies either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results : The synthesis methods have been successful and have resulted in borinic acids with a variety of properties and reactivities .
-
Oxidative Cross Coupling
- Application Summary : 3-Bromophenylboronic acid, a compound similar to “4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid”, has been used as a reactant in oxidative cross coupling .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The outcomes of these reactions would also depend on the specific reaction, but in general, oxidative cross coupling can be used to form new carbon-carbon bonds .
-
Industrial Testing Applications
- Application Summary : 3-(4-Bromophenyl)propionic acid, a compound similar to “4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid”, has been used in various industrial testing applications .
- Methods : The specific methods of application or experimental procedures would depend on the specific industrial application .
- Results : The outcomes of these applications would also depend on the specific industrial application .
-
Antioxidant and Antitumor Activities
- Application Summary : Pyrazolines and their derivatives, which can include a 3-bromophenyl group, have been studied for their antioxidant and antitumor activities .
- Methods : The study involved the synthesis of the pyrazoline derivative and subsequent testing on model organisms .
- Results : The study found that the compound had significant antioxidant and antitumor activities .
-
Synthesis of Anthranilamide-Protected Arylboronic Acids
- Application Summary : 3-Bromophenylboronic acid, a compound similar to “4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid”, has been used in the Suzuki-Miyaura coupling for the synthesis of anthranilamide-protected arylboronic acids .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The outcomes of these reactions would also depend on the specific reaction, but in general, the Suzuki-Miyaura coupling can be used to form new carbon-carbon bonds .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-7(11(14)15)5-10(13)8-3-2-4-9(12)6-8/h2-4,6-7H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMLMHSWGFMFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



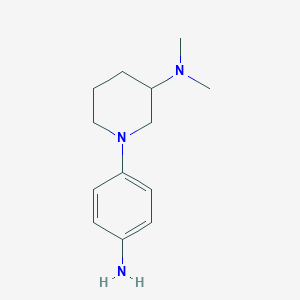
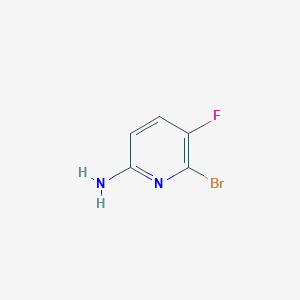
![7,7-Dimethyl-7H-benzo[c]fluorene](/img/structure/B1525813.png)
![2-[3-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1525816.png)
![3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one](/img/structure/B1525818.png)
![5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525820.png)
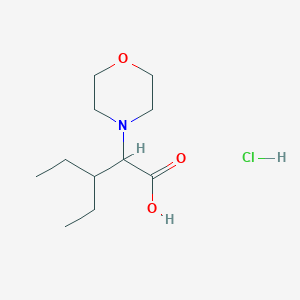
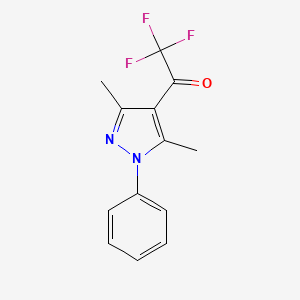
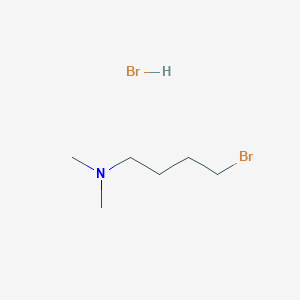
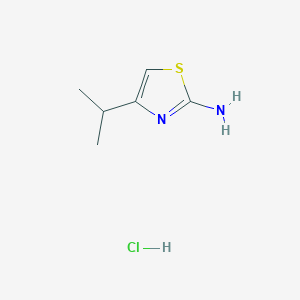
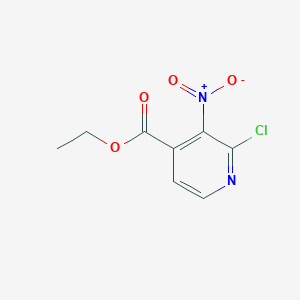
![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1525830.png)
